GSK-2401502
説明
GSK-2401502 (also known as Lipovaxin-MM) is a cancer vaccine and immunotherapy candidate developed by Lipotek in collaboration with GlaxoSmithKline (GSK). It targets malignant melanoma, a rare and aggressive form of skin cancer. The compound functions as an immunostimulant, activating the immune system to recognize and destroy tumor cells .
特性
分子式 |
C23H27N3O2 |
|---|---|
外観 |
Solid powder |
同義語 |
GSK2401502; GSK-2401502; GSK 2401502.; NONE |
製品の起源 |
United States |
類似化合物との比較
Key Development Milestones:
- Phase I Trials: Initiated in Australia (NCT01052142) in 2012, with the last reported update in 2017. No further development has been reported since .
Comparison with Similar Compounds
To contextualize GSK-2401502’s profile, we compare it with structurally and functionally related compounds.
Table 1: Structural and Physicochemical Comparison
| Parameter | GSK-2401502 (Lipovaxin-MM) | CAS 1046861-20-4 (Boronic Acid Derivative) | CAS 1022150-11-3 (Heterocyclic Compound) |
|---|---|---|---|
| Molecular Formula | Not explicitly provided | C₆H₅BBrClO₂ | C₂₇H₃₀N₆O₃ |
| Molecular Weight | – | 235.27 g/mol | 486.57 g/mol |
| LogP (Partition Coeff.) | – | 2.15 (XLOGP3) | Not provided |
| Solubility | – | 0.24 mg/mL (ESOL) | Not provided |
| Bioavailability Score | – | 0.55 | Not provided |
| Development Phase | Phase I (discontinued) | Preclinical | Preclinical |
Key Observations:
Structural Analogues: CAS 1046861-20-4: A boronic acid derivative with moderate lipophilicity (LogP 2.15) and low solubility (0.24 mg/mL). Its bioavailability score (0.55) suggests suboptimal pharmacokinetics, which may limit therapeutic utility . Its structural complexity may pose challenges in synthesis and scalability .
Functional Comparators: Mechanistic Context: GSK-2401502’s immunostimulant mechanism aligns with other cancer vaccines (e.g., sipuleucel-T) but differs from checkpoint inhibitors (e.g., pembrolizumab). However, its discontinuation after Phase I contrasts with approved immunotherapies that advanced due to stronger efficacy signals .
Critical Analysis of Research Findings
Strengths of GSK-2401502:
- Novel Mechanism: Leverages liposomal delivery to enhance antigen presentation, a strategy distinct from peptide-based vaccines .
Limitations and Challenges:
- Developmental Halt : Lack of post-Phase I data implies insufficient efficacy or funding, a common barrier for orphan drug candidates .
Table 2: Developmental Comparison with Melanoma Therapies
| Compound | Mechanism | Development Phase | Orphan Status |
|---|---|---|---|
| GSK-2401502 | Immunostimulant | Phase I (halted) | Yes |
| Pembrolizumab (Keytruda) | PD-1 Inhibitor | Approved (2014) | Yes |
| Cobimetinib (Cotellic) | MEK Inhibitor | Approved (2015) | Yes |
| CAS 1046861-20-4 | Boronic Acid Analog | Preclinical | No |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
